Pralnacasan
Overview
Description
Pralnacasan is an orally bioavailable pro-drug . It is a potent, non-peptide inhibitor of interleukin-1beta converting enzyme (ICE) . It was developed for the treatment of rheumatoid arthritis (RA) .
Molecular Structure Analysis
Pralnacasan is a small molecule with the chemical formula C26H29N5O7 . Its average weight is 523.5378 and its monoisotopic weight is 523.206698307 .
Chemical Reactions Analysis
Pralnacasan is a pro-drug, which means it undergoes a transformation within the body to become an active drug . The exact chemical reactions involved in this process are not specified in the available resources.
Scientific Research Applications
Osteoarthritis Treatment
Pralnacasan has been studied for its effects on joint damage in osteoarthritis (OA). In two murine models of knee OA, pralnacasan demonstrated significant reductions in joint damage. These studies suggest its potential as a disease-modifying drug for OA treatment (Rudolphi et al., 2003).
Inflammatory Bowel Disease (IBD) Management
Pralnacasan has shown effectiveness in reducing the severity of dextran sulfate sodium-induced murine colitis, a model for IBD. This reduction is likely mediated by the suppression of proinflammatory cytokines IL-18, IL-1β, and IFN-γ (Loher et al., 2004).
Potential in Treating Other Inflammatory Diseases
Research collaborations have been undertaken for developing pralnacasan as a treatment for various inflammatory diseases, highlighting its broad therapeutic potential (Siegmund & Zeitz, 2003).
Effect on Cytokine Expression
Studies have explored pralnacasan's impact on cytokine expression in DSS-induced colitis, indicating its role in modulating inflammatory responses at the molecular level (Bauer et al., 2007).
Role in Caspase Inhibition
Pralnacasan's role as a caspase inhibitor has been explored, with potential applications in moderating excessive programmed cell death in various diseases. This research underscores its therapeutic efficacy in diseases where apoptosis plays a crucial role (Linton, 2005).
Safety And Hazards
In November 2003, Aventis and Vertex Pharmaceuticals announced that they had voluntarily suspended the phase II clinical trials of Pralnacasan due to results from an animal toxicity study that demonstrated liver abnormalities after a nine-month exposure to Pralnacasan at high doses . While no similar liver toxicity has been seen to date in human trials, the companies will evaluate the animal toxicity results before proceeding with the phase II clinical program .
properties
IUPAC Name |
(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O7/c1-2-37-26-18(14-21(33)38-26)29-23(34)19-8-5-13-30-20(32)10-9-17(25(36)31(19)30)28-24(35)22-16-7-4-3-6-15(16)11-12-27-22/h3-4,6-7,11-12,17-19,26H,2,5,8-10,13-14H2,1H3,(H,28,35)(H,29,34)/t17-,18-,19-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAGHAZMQSCAKJ-WAHHBDPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN3N2C(=O)[C@H](CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172873 | |
Record name | Pralnacasan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pralnacasan inhibits interleukin-1beta converting enzyme (ICE), an enzyme that regulates the production of IL-1 and IFN gamma - intercellular mediators that initiate and sustain the process of inflammation. Inhibiting ICE may be an effective strategy for curtailing damaging inflammatory processes common to a number of acute and chronic conditions, such as rheumatoid arthritis (RA) and osteoarthritis. | |
Record name | Pralnacasan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pralnacasan | |
CAS RN |
192755-52-5 | |
Record name | Pralnacasan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192755525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pralnacasan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pralnacasan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRALNACASAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N986NI319S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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